Aqueous Solubility Reduction: Nitro-Substituted Versus Unsubstituted Benzimidazole-2-Carboxylate
The introduction of the 5-nitro substituent markedly reduces aqueous solubility compared to the parent benzimidazole-2-carboxylate scaffold. Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate exhibits a calculated aqueous solubility of 0.29 g/L at 25°C . In contrast, the unsubstituted analog methyl 1H-benzo[d]imidazole-2-carboxylate (CAS 5805-53-8) demonstrates a calculated solubility of 0.76 g/L at 25°C . This represents a 62% reduction in water solubility attributable directly to the electron-withdrawing nitro group.
| Evidence Dimension | Calculated aqueous solubility at 25°C |
|---|---|
| Target Compound Data | 0.29 g/L (CAS 93521-65-4) |
| Comparator Or Baseline | Methyl 1H-benzo[d]imidazole-2-carboxylate (CAS 5805-53-8): 0.76 g/L |
| Quantified Difference | 62% lower solubility (0.47 g/L absolute difference) |
| Conditions | ACD/Labs calculated values, 25°C, water |
Why This Matters
This solubility difference must be accounted for when preparing stock solutions or designing biological assays; substitution with the more soluble non-nitrated analog would alter compound partitioning and potentially confound experimental results.
